N-(2-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
Description
The compound N-(2-BROMOPHENYL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is characterized by a bromophenyl group linked via an acetamide backbone to a 5-methoxy-1H-1,3-benzodiazole moiety through a sulfanyl (-S-) bridge. This structure combines halogenated aromaticity, heterocyclic complexity, and sulfur-based connectivity, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-22-10-6-7-13-14(8-10)20-16(19-13)23-9-15(21)18-12-5-3-2-4-11(12)17/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZCCYOXZJEHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Benzimidazole and Sulfonyl/Sulfanyl Systems
Several benzimidazole derivatives with sulfonyl or sulfanyl groups are documented in . For example:
- 3ae/3af : These isomers feature a 5-methoxy or 6-methoxy benzimidazole core, a sulfonyl (-SO₂-) group, and pyridylmethyl substituents. Their synthesis yields (73–97%) and NMR data highlight efficient synthetic routes and structural validation methods .
- 3ag/3ah : These compounds incorporate trifluoroethoxy or methoxypropoxy groups on pyridyl rings, demonstrating how substituent polarity impacts solubility and reactivity. Yields (72–79%) suggest moderate to high efficiency in sulfinyl/sulfonyl couplings .
Key Differences :
- The target compound uses a benzodiazole (two nitrogen atoms) instead of benzimidazole (fused benzene and imidazole), altering electronic properties.
- The sulfanyl (-S-) linkage in the target compound contrasts with sulfonyl (-SO₂-) groups in analogs, which may reduce oxidative stability but enhance nucleophilic reactivity .
Bromophenyl Acetamide Derivatives
and provide data on bromophenyl acetamides:
- N-(4-Bromophenyl)acetamide : Bond lengths (e.g., C1–C2: 1.501 Å) differ slightly from chloro- or fluorophenyl analogs, suggesting bromine’s larger atomic radius influences steric and electronic profiles .
- 2-[(4-Bromophenyl)sulfanyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide (): Shares a bromophenyl-sulfanyl-acetamide scaffold but replaces benzodiazole with a thiazole ring. The molecular formula (C₁₇H₁₂BrClN₂OS₂; molar mass ~464.8 g/mol) indicates higher halogen content compared to the target compound .
Key Differences :
Pharmacologically Active Acetamide Derivatives
highlights N-phenylacetamide sulphonamides with analgesic and anti-inflammatory activity. For example:
- Compound 35 : Exhibits potency comparable to paracetamol, attributed to the 4-methylpiperazinylsulfonyl group.
- Compounds 36–37: Anti-hypernociceptive activity linked to sulfamoyl and piperazinyl groups .
Key Differences :
Substituent Effects on Molecular Properties
- Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in and ) enhance solubility via hydrogen bonding, whereas halogens (Br, Cl) increase molecular weight and lipophilicity .
- Heterocycle Variations : Benzodioxol () or imidazole () rings alter π-π stacking and metabolic stability compared to benzodiazole .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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